![molecular formula C15H18N2O4 B7582276 2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide](/img/structure/B7582276.png)
2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide, also known as Compound X, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide X has shown potential applications in various scientific fields. In medicine, it has been studied for its anti-inflammatory and analgesic properties. It has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide X has been studied for its ability to control plant diseases and pests. In environmental science, it has been explored for its potential as a water treatment agent.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide X is not fully understood. However, studies have suggested that it may exert its effects by inhibiting the activity of certain enzymes and receptors in the body. It may also modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide X has been shown to have various biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain. It has also been shown to improve cognitive function and memory in mice. In plant studies, it has been found to have antifungal and antibacterial properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide X in lab experiments is its potential for a wide range of applications. It can be used in various fields, including medicine, agriculture, and environmental science. However, one limitation is its complex synthesis process, which requires expertise in organic chemistry. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide X. In medicine, further studies are needed to explore its potential as a treatment for neurodegenerative diseases and other conditions. In agriculture, it can be studied for its potential as a natural pesticide and herbicide. In environmental science, it can be explored for its potential as a water treatment agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide X involves several steps, including the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 2-(3,4-dimethylphenoxy)acetamide, which is then reacted with 2,6-dioxopiperidine-3-carboxylic acid to produce 2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide X. The synthesis process is complex and requires expertise in organic chemistry.
properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(2,6-dioxopiperidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-9-3-4-11(7-10(9)2)21-8-14(19)16-12-5-6-13(18)17-15(12)20/h3-4,7,12H,5-6,8H2,1-2H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYMWUYHLZLMRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2CCC(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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